molecular formula C24H28N2O5 B266810 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266810
M. Wt: 424.5 g/mol
InChI Key: VQMXBBBYMLUYEP-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHPBMP, is a synthetic compound that belongs to the class of pyrrolidinone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In

Mechanism of Action

The exact mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may act as an inhibitor of protein-protein interactions by binding to the interface between two interacting proteins, thereby preventing their interaction. This mechanism of action has been demonstrated in vitro using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have biochemical and physiological effects in various cell types. It has been shown to inhibit the interaction between the transcription factor c-Jun and its binding partner, thereby inhibiting the expression of c-Jun target genes. 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its specificity for protein-protein interactions. It has been shown to have a high affinity for the interface between two interacting proteins, making it a useful tool for studying the role of protein-protein interactions in various biological processes. However, one of the limitations of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in aqueous solutions, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more soluble analogs of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, which may increase its utility in experimental settings. Another area of research is the identification of additional protein-protein interactions that are inhibited by 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, which may provide further insights into the role of protein-protein interactions in various biological processes. Finally, the potential use of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one as an anti-cancer agent warrants further investigation, particularly in vivo.

Synthesis Methods

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-methoxybenzoyl chloride with 3-methoxyaniline in the presence of triethylamine to form 3-methoxy-N-(3-methoxyphenyl)benzamide. This intermediate is then reacted with 1-(3-dimethylaminopropyl)-3-hydroxy-2,5-pyrrolidinedione in the presence of triethylamine to form 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its potential use as an inhibitor of protein-protein interactions, which are involved in various biological processes such as signal transduction, gene expression, and cell cycle regulation. 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use as a tool to study the role of protein-protein interactions in disease processes, such as cancer.

properties

Product Name

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O5/c1-25(2)12-7-13-26-21(16-8-5-10-18(14-16)30-3)20(23(28)24(26)29)22(27)17-9-6-11-19(15-17)31-4/h5-6,8-11,14-15,21,27H,7,12-13H2,1-4H3/b22-20+

InChI Key

VQMXBBBYMLUYEP-LSDHQDQOSA-N

Isomeric SMILES

C[NH+](C)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\[O-])/C(=O)C1=O)C3=CC(=CC=C3)OC

SMILES

CN(C)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)OC

Canonical SMILES

C[NH+](C)CCCN1C(C(=C(C2=CC(=CC=C2)OC)[O-])C(=O)C1=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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